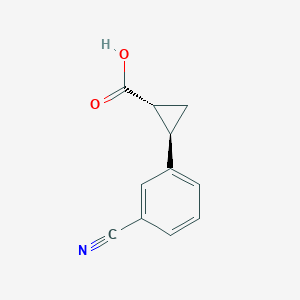
(1R,2R)-2-(3-氰基苯基)环丙烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid" is a cyclopropane derivative characterized by the presence of a 3-cyanophenyl group and a carboxylic acid moiety. Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to these molecules. The absolute configuration of similar cyclopropane derivatives has been established through various methods, including X-ray diffraction and chemical correlation techniques .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. For example, cyclopropane-1,1,2-tricarboxylic acid has been synthesized from cyanoacetic acid and 2,3-dibromopropionic acid in an alkaline medium . Similarly, deuterium-labeled cyclopropane carboxylic acids have been synthesized using appropriately deuterated precursors and ethyl isocyanoacetate in the presence of sodium hydride . These methods highlight the versatility of synthetic approaches to cyclopropane derivatives, which may be applicable to the synthesis of "(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid."
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the cyclopropane ring's bond angles and lengths, which deviate from typical hydrocarbon structures due to ring strain. For instance, in the case of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, the dihedral angles between the phenyl rings and the cyclopropane ring, as well as the bond lengths within the ring, have been meticulously determined . These structural details are crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Cyclopropane derivatives undergo a variety of chemical reactions, often facilitated by the ring strain. The synthesis of deuterium-labeled cyclopropane carboxylic acids involves reactions with ethyl isocyanoacetate, indicating the reactivity of the cyclopropane ring towards nucleophilic addition . Additionally, the ozonolysis of trans-2-phenylcyclopropanecarboxylic acid to yield cyclopropanedicarboxylic acid demonstrates the susceptibility of the cyclopropane ring to oxidative cleavage .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For example, the crystal structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid reveals hydrogen bonding patterns that could affect the compound's solubility and melting point . The thermal analysis of cyclopropane-1,1,2-tricarboxylic acid shows that it decomposes in a stepwise manner, which is important for understanding its stability and reactivity under various conditions . These properties are essential for the practical application and handling of cyclopropane derivatives.
科学研究应用
结构和构象研究
环丙烷衍生物,包括类似于“(1R,2R)-2-(3-氰基苯基)环丙烷-1-羧酸”的化合物,已被广泛研究其独特的结构和构象特性。例如,使用X射线衍射方法确定了1-苯基-2-甲基环丙烯-3-羧酸和顺式-2-(间硝基苯基)环丙烷羧酸的结构和构象,突显了环丙烷核在介导立体位阻相互作用和对反应性和生物活性至关重要的构象方面的重要性 (Korp, Bernal, & Fuchs, 1983)。
合成和药物开发
源自环丙烷核的定制α-氨基酸,如(1R,2S)-1-氨基-2-乙烯基环丙烷-1-羧酸(Vinyl-ACCA),是新一代高效丙型肝炎病毒(HCV)NS3/4A蛋白酶抑制剂中不可或缺的药效团单元。这些单元及其光学异构体的不对称合成需求量很高,因为它们在药物开发中的潜力,凸显了环丙烷衍生物在创造新型治疗药物中的重要性 (Sato et al., 2016)。
材料科学和包合化合物
环丙烷环的包合化合物形成能力,如顺式和反式-3,3-双(4-甲基苯基)环丙烷-1,2-二羧酸宿主与乙醇客体的晶体包合物复合物所示,表明其在材料科学中的潜力。这些研究揭示了环丙烷衍生物如何用于创造具有特定宿主-客体相互作用的新材料,从而应用于催化、分离技术和纳米材料 (Csöregh et al., 1992)。
生物催化和酶合成
使用新分离的微生物如水生丝单胞菌(Sphingomonas aquatilis)进行环丙烷衍生物的生物催化不对称合成,例如(1R, 2S)-N-Boc-乙烯基-ACCA 乙酯,展示了环丙烷核在开发绿色和可持续化学合成过程中的实用性。这些方法提供了传统化学合成的环境友好替代方案,突显了环丙烷环在生物催化应用中的适应性 (Zhu et al., 2018)。
属性
IUPAC Name |
(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPNFLRZCVLACW-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

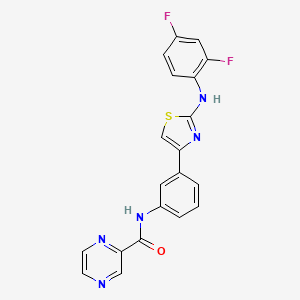

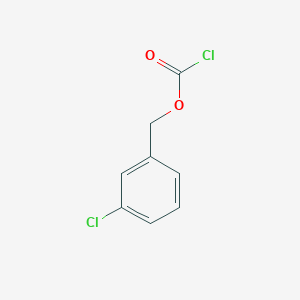
![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)
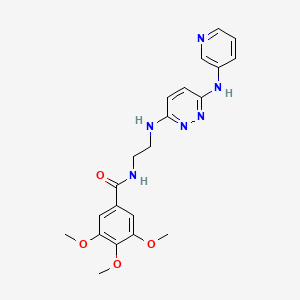
![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)
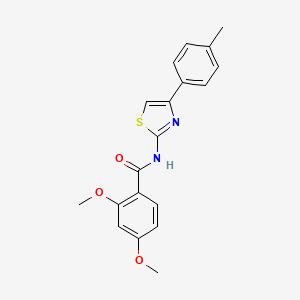
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)
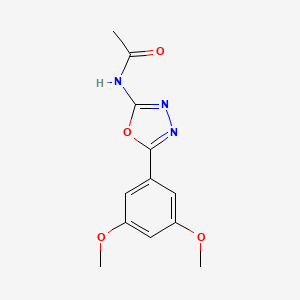

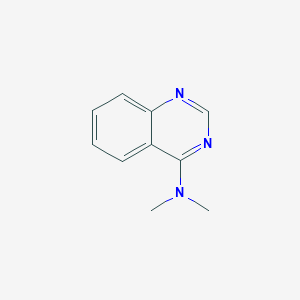
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)
![N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2522509.png)